1-(3-Methoxyphenyl)propan-1-ol chemical properties
1-(3-Methoxyphenyl)propan-1-ol chemical properties
[1][2][3][4]
Executive Summary & Chemical Identity
1-(3-Methoxyphenyl)propan-1-ol (CAS: 52956-27-1) is a secondary benzylic alcohol serving as a versatile chiral building block in organic synthesis and medicinal chemistry.[1][2] It acts as a critical intermediate in the synthesis of central nervous system (CNS) agents, most notably as a reduced derivative related to the Tapentadol precursor scaffold. Its structure features a propyl chain attached to a 3-methoxylated benzene ring, providing a scaffold for further functionalization via benzylic substitution, oxidation, or dehydration.[1]
Physicochemical Profile
| Property | Value / Description |
| IUPAC Name | 1-(3-Methoxyphenyl)propan-1-ol |
| CAS Number | 52956-27-1 (Racemic) |
| Molecular Formula | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol |
| Appearance | Colorless to pale yellow viscous liquid |
| Boiling Point | ~260–270 °C (Predicted); ~145 °C @ 15 mmHg |
| Density | ~1.05 g/cm³ (Predicted) |
| Solubility | Soluble in alcohols, ethers, DCM, EtOAc; Insoluble in water |
| Chirality | Contains one stereocenter at C1; exists as (R) and (S) enantiomers |
Synthetic Pathways & Production
The synthesis of 1-(3-Methoxyphenyl)propan-1-ol is primarily achieved through two robust pathways: Grignard Addition (C-C bond formation) and Carbonyl Reduction (Functional group interconversion).[1]
Method A: Grignard Addition (Carbon Chain Extension)
This method is preferred when constructing the carbon skeleton from the aldehyde.[3]
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Precursors: 3-Methoxybenzaldehyde + Ethylmagnesium bromide (EtMgBr).[1][3]
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Mechanism: Nucleophilic attack of the ethyl anion on the aldehyde carbonyl carbon.[3]
-
Protocol:
-
Preparation: Charge a flame-dried flask with 3-methoxybenzaldehyde (1.0 eq) in anhydrous THF under N₂.
-
Addition: Cool to 0°C. Dropwise add EtMgBr (1.2 eq, 3.0 M in Et₂O) over 30 mins.
-
Reaction: Allow warming to RT; stir for 2-4 hours. Monitor disappearance of aldehyde by TLC (Hexane:EtOAc 4:1).
-
Quench: Slowly add saturated NH₄Cl solution at 0°C.
-
Workup: Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[3]
-
Purification: Flash column chromatography (SiO₂, 10-20% EtOAc in Hexanes).
-
Method B: Ketone Reduction (Stereoselective Potential)
Used when 1-(3-methoxyphenyl)propan-1-one (3'-methoxypropiophenone) is the starting material.[1] This route allows for enantioselective synthesis using chiral catalysts.[1][3]
-
Precursors: 3'-Methoxypropiophenone + NaBH4 (Racemic) or CBS Catalyst (Chiral).[1]
-
Protocol (Racemic):
-
Dissolve ketone in MeOH (0.5 M).
-
Add NaBH₄ (1.5 eq) portion-wise at 0°C.
-
Stir at RT for 1 hour.
-
Quench with 1N HCl, extract with DCM.
-
Synthesis Workflow Diagram
Figure 1: Dual synthetic pathways for accessing the target alcohol.[1][4]
Chemical Reactivity & Transformations
As a benzylic alcohol, the compound exhibits high reactivity at the C1 position.[3] The electron-donating methoxy group at the meta-position influences the stability of carbocation intermediates formed during substitution reactions.[1]
Key Reaction Classes
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Oxidation: Conversion back to 3'-methoxypropiophenone using mild oxidants (PCC, Dess-Martin Periodinane, or Swern conditions).[1] This is reversible and relevant for metabolic studies.[3]
-
Dehydration: Acid-catalyzed elimination (e.g., p-TsOH, reflux) yields 1-(3-methoxyphenyl)prop-1-ene (anethole analog).[1] Care must be taken during acidic workups to avoid this side reaction.[1][3]
-
Halogenation: Conversion to 1-(1-bromo-propyl)-3-methoxybenzene using PBr₃ or HBr.[1] The resulting benzylic bromide is a highly reactive electrophile used in alkylation reactions.[3]
Reaction Network Diagram
Figure 2: Divergent reactivity profile of the benzylic alcohol core.[1]
Pharmaceutical Relevance: The Tapentadol Connection
While 1-(3-Methoxyphenyl)propan-1-ol is not the direct precursor to Tapentadol (which utilizes the ketone 3'-methoxypropiophenone in a Mannich reaction), it is a critical process impurity and metabolite analog .[1]
-
Process Impurity: During the industrial synthesis of Tapentadol, the starting material (3'-methoxypropiophenone) can undergo premature reduction if reducing agents are present or if disproportionation occurs.
-
Analytical Marker: The alcohol is used as a reference standard to validate the purity of the ketone starting material.[3] High-performance liquid chromatography (HPLC) methods for Tapentadol precursors routinely monitor this alcohol to ensure <0.1% levels.[1][3]
-
Metabolic Pathway: In vivo, the benzylic position is a metabolic "soft spot."[3] Oxidative deamination of Tapentadol analogs can lead to transient ketone species, which may be reduced to this alcohol.[3]
Analytical Characterization
Confirming the structure requires distinguishing the benzylic alcohol from its isomers (e.g., the primary alcohol 3-(3-methoxyphenyl)propan-1-ol).[1]
Nuclear Magnetic Resonance (NMR)[1][6][10][11]
-
¹H NMR (400 MHz, CDCl₃):
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δ 7.25–6.80 (m, 4H): Aromatic protons (pattern characteristic of 1,3-disubstitution).[1]
-
δ 4.55 (t, J = 6.5 Hz, 1H): Benzylic CH-OH . This is the diagnostic signal. A triplet indicates coupling to the adjacent CH₂.[3]
-
δ 3.80 (s, 3H): Methoxy group (-OCH₃).[1]
-
δ 1.85–1.65 (m, 2H): Methylene group (-CH₂-).[1]
-
δ 0.92 (t, J = 7.4 Hz, 3H): Terminal methyl group (-CH₃).[1]
-
-
Interpretation: The triplet at ~4.55 ppm confirms the alcohol is secondary and benzylic.[3] A primary alcohol would show a triplet at ~3.6 ppm (CH₂-OH).[1][3]
Mass Spectrometry (MS)[1]
-
Method: GC-MS (EI, 70 eV).[1]
-
Base Peak: m/z 137 [M - C₂H₅]⁺.[1][3] Loss of the ethyl group to form the stable oxonium/benzyl cation is the dominant fragmentation pathway.[3]
-
Other Peaks: m/z 109 (loss of CO from methoxy phenol species), m/z 77 (phenyl).[3]
Safety & Handling
-
Hazards:
-
Handling: Handle under inert atmosphere (Nitrogen/Argon) if storing for long periods to prevent autoxidation to the ketone.[3]
-
Storage: Cool, dry place (2-8°C recommended).
References
-
PubChem. 1-(3-Methoxyphenyl)propan-1-ol Compound Summary (CID 5315061).[1][2] National Library of Medicine.[3] Available at: [Link][1]
-
ChemSrc. 3'-Methoxypropiophenone (Ketone Precursor) Physicochemical Data. Available at: [Link][1]
-
Google Patents. Process for the synthesis of Tapentadol and intermediates thereof (US8791287B2).[3] Available at: [1]
-
CSIR-NCL. Continuous flow telescopic synthesis of 3-methoxy propiophenone by the Grignard reaction. Organic Process Research & Development (2025).[1][3][5] Available at: [Link][1]
-
SpectraBase. 1-(3-Methoxyphenyl)propan-1-ol Spectral Data. Wiley Science Solutions.[1][3] Available at: [Link][1]
Sources
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- 2. 1-(3-Methoxyphenyl)propan-1-ol | C10H14O2 | CID 5315061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(3-methoxyphenyl)propan-1-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
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- 5. library.ncl.res.in [library.ncl.res.in]
